Benz(l)aceanthrylene, 1,2-dihydro-
Overview
Description
Benz(l)aceanthrylene, 1,2-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structureThis compound is part of a larger family of PAHs, which are known for their stability and presence in various environmental contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(l)aceanthrylene, 1,2-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo a series of cyclization and dehydrogenation reactions to form the desired compound .
Industrial Production Methods
Industrial production of Benz(l)aceanthrylene, 1,2-dihydro- often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
Benz(l)aceanthrylene, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Conditions often involve the use of halogens (e.g., chlorine, bromine) or nitrating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benz(l)aceanthrylene, 1,2-dihydro-. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Benz(l)aceanthrylene, 1,2-dihydro- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although its toxicity and carcinogenicity are also areas of concern.
Mechanism of Action
The mechanism of action of Benz(l)aceanthrylene, 1,2-dihydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. The compound can also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benz(j)aceanthrylene, 1,2-dihydro-
- Benz(k)aceanthrylene, 1,2-dihydro-
- Benz(a)anthracene, 1,2-dihydro-
Uniqueness
Benz(l)aceanthrylene, 1,2-dihydro- is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-7-17-13(4-1)8-9-16-12-15-6-3-5-14-10-11-18(19(14)15)20(16)17/h1-9,12H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYWVWZJLPSZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221160 | |
Record name | Benz(l)aceanthrylene, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-10-9 | |
Record name | Benz(l)aceanthrylene, 1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(l)aceanthrylene, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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